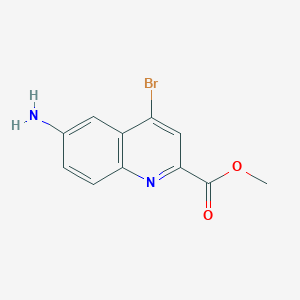
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family This compound is characterized by the presence of a trifluorophenyl group, a methoxy group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a trifluorophenylboronic acid and a halogenated pyrrole intermediate.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-hydroxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate.
Reduction: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-methanol.
Substitution: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate derivatives with substituted halogens.
Applications De Recherche Scientifique
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrole ring provides structural stability. The methoxy and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxy-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
Methyl 4-methoxy-5-(2,4-difluorophenyl)-1H-pyrrole-3-carboxylate: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
Methyl 4-methoxy-5-(2,6-difluorophenyl)-1H-pyrrole-3-carboxylate: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorination on chemical and biological systems.
Propriétés
Formule moléculaire |
C13H10F3NO3 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-19-12-7(13(18)20-2)5-17-11(12)10-8(15)3-6(14)4-9(10)16/h3-5,17H,1-2H3 |
Clé InChI |
QTRADCYIYOXSTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


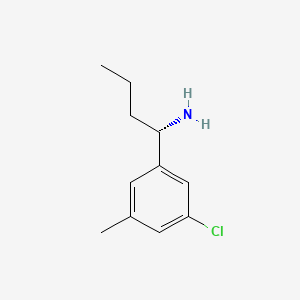
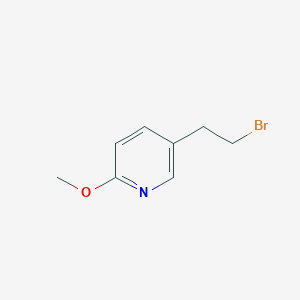

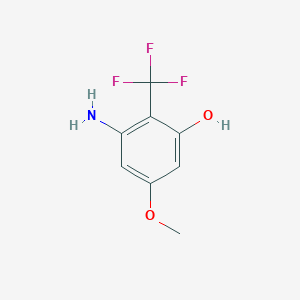

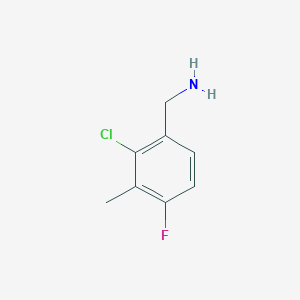
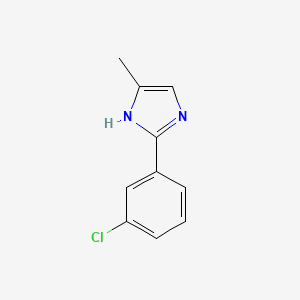
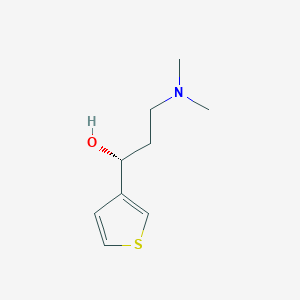
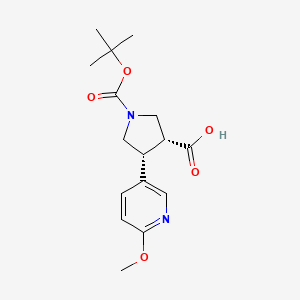
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
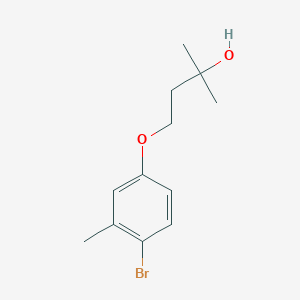
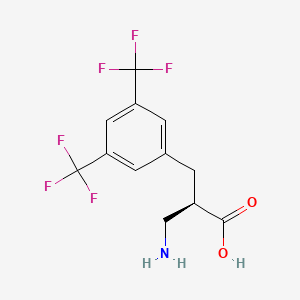
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
